REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([Br:14])=[CH:9][C:8]=1[CH3:15].[C:16](=[O:18])=[O:17].Cl>CCCCCC>[Br:14][C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:16]([OH:18])=[O:17])=[C:8]([CH3:15])[CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
43.63 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted 2× with 200 ml ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with conc. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
ADDITION
|
Details
|
is mixed with 200 ml of 2N NaOH
|
Type
|
CUSTOM
|
Details
|
the brown solution obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted 3× with 100 ml of diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |